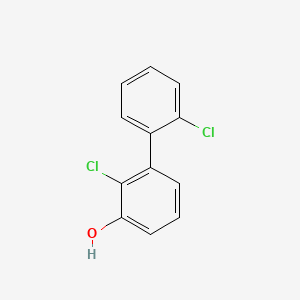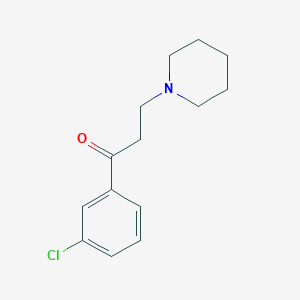![molecular formula C11H12N2OS B14434890 4-{[2-(1H-Pyrazol-1-yl)ethyl]sulfanyl}phenol CAS No. 80200-14-2](/img/structure/B14434890.png)
4-{[2-(1H-Pyrazol-1-yl)ethyl]sulfanyl}phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[2-(1H-Pyrazol-1-yl)ethyl]sulfanyl}phenol is a compound that belongs to the class of sulfur-containing pyrazoles. The structure of this compound consists of a phenol group attached to a pyrazole ring through a sulfanyl-ethyl linker, which imparts unique chemical and biological properties to the molecule .
Vorbereitungsmethoden
The synthesis of 4-{[2-(1H-Pyrazol-1-yl)ethyl]sulfanyl}phenol can be achieved through several synthetic routes. One common method involves the reaction of 4-hydroxybenzaldehyde with 2-(1H-pyrazol-1-yl)ethanethiol in the presence of a base such as potassium carbonate . The reaction is typically carried out in a solvent like ethanol or methanol under reflux conditions for several hours. After completion, the product is purified by recrystallization or column chromatography .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often utilize continuous flow reactors and automated systems to ensure consistent production .
Analyse Chemischer Reaktionen
4-{[2-(1H-Pyrazol-1-yl)ethyl]sulfanyl}phenol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Substitution: Electrophilic substitution reactions can occur at the phenol ring, particularly at the ortho and para positions relative to the hydroxyl group.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group typically yields quinone derivatives, while reduction of the pyrazole ring results in pyrazoline derivatives .
Wissenschaftliche Forschungsanwendungen
4-{[2-(1H-Pyrazol-1-yl)ethyl]sulfanyl}phenol has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 4-{[2-(1H-Pyrazol-1-yl)ethyl]sulfanyl}phenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with amino acid residues in the active sites of enzymes, while the pyrazole ring can participate in π-π stacking interactions with aromatic residues . These interactions can inhibit the activity of enzymes involved in oxidative stress and inflammation, leading to reduced cellular damage and inflammation .
Vergleich Mit ähnlichen Verbindungen
4-{[2-(1H-Pyrazol-1-yl)ethyl]sulfanyl}phenol can be compared with other sulfur-containing pyrazoles and phenolic compounds. Similar compounds include:
4-{[2-(1H-Pyrazol-1-yl)ethyl]sulfanyl}aniline: This compound has an aniline group instead of a phenol group, which affects its chemical reactivity and biological activity.
4-{[2-(1H-Pyrazol-1-yl)ethyl]sulfanyl}benzoic acid: The presence of a carboxylic acid group in this compound imparts different solubility and reactivity properties compared to the phenol derivative.
4-{[2-(1H-Pyrazol-1-yl)ethyl]sulfanyl}benzaldehyde: This compound contains an aldehyde group, which makes it more reactive in condensation reactions and other chemical transformations.
The uniqueness of this compound lies in its combination of a phenol group with a pyrazole ring and a sulfanyl-ethyl linker, which imparts distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
80200-14-2 |
|---|---|
Molekularformel |
C11H12N2OS |
Molekulargewicht |
220.29 g/mol |
IUPAC-Name |
4-(2-pyrazol-1-ylethylsulfanyl)phenol |
InChI |
InChI=1S/C11H12N2OS/c14-10-2-4-11(5-3-10)15-9-8-13-7-1-6-12-13/h1-7,14H,8-9H2 |
InChI-Schlüssel |
HWMNQZWCKWSUJZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN(N=C1)CCSC2=CC=C(C=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(Benzylamino)methyl]-4-nitrophenol](/img/structure/B14434807.png)

![Naphth[1,2-d]oxazole, 2-(4-methoxyphenyl)-](/img/structure/B14434822.png)


![7-[(Anthracene-9-carbonyl)oxy]octadecanoic acid](/img/structure/B14434841.png)








